3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
Description
3-{[5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core linked to a 1,2,4-triazole ring via a sulfanyl (-S-) bridge. Key structural elements include:
- Pyrrolidine-2,5-dione moiety: A five-membered cyclic diketone associated with bioactivity in neurological and anti-inflammatory agents.
- Sulfanyl linkage: A sulfur-containing bridge that modulates molecular flexibility and binding affinity.
- 4-Phenoxyphenyl substituent: Introduced at the pyrrolidine nitrogen, contributing to lipophilicity and target interaction.
Properties
IUPAC Name |
3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-32-18-11-7-16(8-12-18)23-26-25(28-27-23)34-21-15-22(30)29(24(21)31)17-9-13-20(14-10-17)33-19-5-3-2-4-6-19/h2-14,21H,15H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTDPSBNSMEAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Formation of the Pyrrolidine-2,5-dione Moiety: This step involves the cyclization of an amino acid derivative with a suitable anhydride or acid chloride.
Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with the pyrrolidine-2,5-dione intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups in the pyrrolidine-2,5-dione moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring and reduced carbonyl compounds.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
Antifungal Activity
Triazole derivatives, including this compound, have been extensively studied for their antifungal properties. The structural features of triazoles allow them to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective against a range of fungal pathogens. Studies have shown that modifications in the triazole structure can enhance antifungal potency and selectivity .
Anticancer Properties
Research indicates that compounds with triazole moieties exhibit anticancer activities through various mechanisms, such as inducing apoptosis and inhibiting tumor cell proliferation. The specific compound under discussion has shown promise in preliminary studies targeting different cancer cell lines, suggesting potential as a chemotherapeutic agent.
Antibacterial Effects
The sulfanyl group present in the compound may contribute to antibacterial activity. Compounds containing sulfur have been reported to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Further investigations are needed to elucidate the exact mechanisms and efficacy of this specific compound against bacterial strains .
Fungicides
Given its antifungal properties, this compound could be explored as a potential fungicide in agriculture. Triazole-based fungicides are already widely used for crop protection due to their effectiveness against various plant pathogens. The incorporation of additional functional groups may enhance the activity and reduce resistance development in target fungi .
Plant Growth Regulators
Research into triazole compounds has also revealed their potential as plant growth regulators. These compounds can influence plant metabolism and growth patterns, possibly leading to improved crop yields and resilience against environmental stressors .
Building Block for Drug Synthesis
The unique structure of 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione makes it an attractive building block for synthesizing other pharmaceutical compounds. Its ability to undergo various chemical reactions allows chemists to modify and optimize its structure for enhanced biological activity or selectivity .
Reaction Mechanisms
The compound can participate in several chemical reactions including:
- Nucleophilic substitutions : The sulfanyl group can act as a nucleophile in various substitution reactions.
- Cyclization reactions : It can serve as a precursor in forming more complex cyclic structures that may exhibit novel biological activities .
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of several triazole derivatives against Candida species. The results indicated that modifications similar to those found in our compound significantly improved antifungal activity compared to standard treatments .
- Anticancer Research : In vitro studies on triazole derivatives demonstrated their ability to induce apoptosis in breast cancer cells. The specific compound's structural components were linked to increased efficacy compared to traditional chemotherapeutics .
- Agricultural Application Trials : Field trials using triazole-based fungicides showed a marked reduction in fungal infections on crops such as wheat and barley, indicating potential for commercial use in agricultural settings.
Mechanism of Action
The mechanism of action of 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The phenyl groups may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to irreversible inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules. A comparative analysis is provided below:
Key Observations
Bioactivity Trends: Triazole-thiones (e.g., ) with sulfonyl/sulfanyl groups exhibit broad-spectrum antimicrobial activity, suggesting the target compound’s sulfanyl bridge may confer similar properties.
Structural Advantages: The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to non-substituted triazoles (e.g., V030-6247, ).
Synthetic Challenges: The target compound’s synthesis likely follows routes similar to triazole-thione derivatives (reflux with NaOH, acidification; ), but the phenoxyphenyl substitution may require advanced coupling strategies.
Notes
The scarcity of direct data necessitates reliance on structural analogs (e.g., ).
SHELX software and validation protocols are recommended for future crystallographic studies.
The compound’s complexity underscores the need for interdisciplinary collaboration (synthetic chemistry, computational modeling, and pharmacology).
Biological Activity
The compound 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a member of the triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant, antibacterial, antifungal, anticancer, and other therapeutic potentials based on recent research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 422.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 476484-55-6 |
Antioxidant Activity
Research has shown that triazole derivatives exhibit significant antioxidant properties. For instance, compounds derived from triazoles have been evaluated using DPPH and ABTS assays. The antioxidant activity is attributed to the presence of electron-donating groups that stabilize free radicals. In studies, certain triazole derivatives demonstrated IC50 values comparable to ascorbic acid, indicating robust antioxidant potential .
Antibacterial Activity
The antibacterial efficacy of triazole derivatives has been extensively studied. The compound has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli.
- Molecular docking studies revealed strong binding affinities to bacterial enzyme targets, suggesting a mechanism of action that disrupts bacterial proliferation .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The compound's structure allows it to interact with fungal cytochrome P450 enzymes, which are crucial for fungal sterol biosynthesis. This interaction leads to the disruption of fungal cell membrane integrity and function .
Anticancer Potential
Several studies have highlighted the anticancer activities of triazole derivatives. The compound’s ability to induce apoptosis in cancer cells has been noted in vitro. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival .
Other Therapeutic Activities
Triazole derivatives have also been explored for their anti-inflammatory and analgesic effects. The presence of the pyrrolidine moiety contributes to these activities by modulating inflammatory pathways . Additionally, some derivatives have shown promise in treating conditions like diabetes and neurological disorders due to their multifaceted biological activities.
Case Studies
- Antioxidant Study : A recent study evaluated various triazole derivatives for their antioxidant potential using DPPH and ABTS assays. The compound exhibited an IC50 value of 0.397 μM in the ABTS assay, highlighting its potent antioxidant properties .
- Antibacterial Efficacy : In a comparative study of multiple triazole derivatives against E. coli, the compound demonstrated an MIC of 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .
- Anticancer Research : A study involving human cancer cell lines showed that the compound induced significant apoptosis at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
